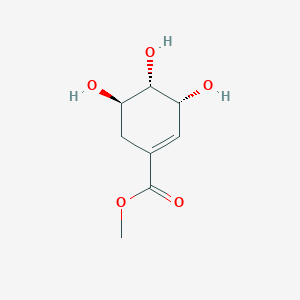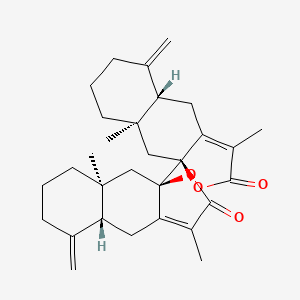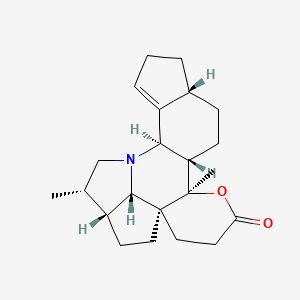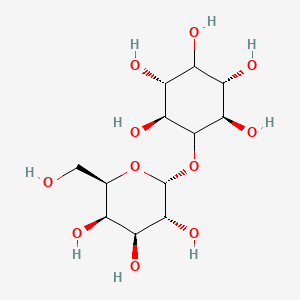
Mikimopine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mikimopine is a natural product found in Nicotiana tabacum with data available.
Applications De Recherche Scientifique
Discovery and Structural Analysis
- Mikimopine Identification : Mikimopine was first isolated from hairy roots of tobacco induced by Agrobacterium rhizogenes, identified as (4 R,7 S)-4-(2-carboxylethyl)-4,5,6,7-tetrahydroimidazo[4,5,- c]pyridine-4,6-dicarboxylic acid (Isogai et al., 1990).
- Conformational Analysis : Molecular dynamics calculations provided insights into the natural product mikimopine and its lactam, aligning well with NMR data (Nakamura et al., 1991).
Role in Plant Transformation and Allelopathy
- Influence on Alkaloid Production : Mikimopine influences alkaloid production in root cultures of Hyoscyamus albus. It enhances alkaloid production in hairy roots, showing potential utility in plant secondary metabolite research (Sauerwein & Wink, 1993).
- Transgenic Plant Applications : Mikimopine synthase gene (mis) was identified in Agrobacterium rhizogenes, facilitating the production of mikimopine in transgenic tobacco plants. This illustrates mikimopine's role in genetic engineering and plant biotechnology (Suzuki et al., 2001).
- Allelopathic Properties : Mikimopine exhibits allelopathic properties, affecting the germination and growth of Lepidium sativum seeds. This suggests a potential role in studying plant-plant interactions and natural herbicide development (Sauerwein & Wink, 1993).
Horticultural and Agricultural Applications
- Enhancing Plant Traits : Mikimopine-type strains of Agrobacterium rhizogenes have been used in generating transgenic plants with altered traits such as dwarfism and increased root branching. This showcases mikimopine's role in horticultural breeding and crop improvement (Koike et al., 2003).
Evolutionary Insights and Horizontal Gene Transfer
- Evolutionary Significance : The integration of mikimopine synthase gene in Nicotiana species illustrates an example of horizontal gene transfer in plant evolution, providing insights into plant-bacterial interactions (Suzuki et al., 2002).
Propriétés
Nom du produit |
Mikimopine |
|---|---|
Formule moléculaire |
C11H13N3O6 |
Poids moléculaire |
283.24 g/mol |
Nom IUPAC |
(4R)-4-(2-carboxyethyl)-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,6-dicarboxylic acid |
InChI |
InChI=1S/C11H13N3O6/c15-7(16)1-2-11(10(19)20)8-5(12-4-13-8)3-6(14-11)9(17)18/h4,6,14H,1-3H2,(H,12,13)(H,15,16)(H,17,18)(H,19,20)/t6?,11-/m1/s1 |
Clé InChI |
XGCZNSAJOHDWQS-MGAKOFKPSA-N |
SMILES isomérique |
C1C(N[C@@](C2=C1NC=N2)(CCC(=O)O)C(=O)O)C(=O)O |
SMILES canonique |
C1C(NC(C2=C1NC=N2)(CCC(=O)O)C(=O)O)C(=O)O |
Synonymes |
cucumopine cucumopine, (4R-cis)-isomer mikimopine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(6Z,8S,8aS)-6-[(E,2R,6S)-6-hydroxy-2,5-dimethyloct-4-enylidene]-8-methyl-1,2,3,5,7,8a-hexahydroindolizin-8-ol](/img/structure/B1245096.png)
![(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13S,14R,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16-diol](/img/structure/B1245099.png)




